1H-Indole-6-carboxamide
Overview
Description
1H-Indole-6-carboxamide is a chemical compound that belongs to the class of indole carboxamides. Indole carboxamides are an important class of compounds due to their diverse biological activities and their presence in many pharmacologically active molecules. The indole moiety is a common and important core structure in medicinal chemistry, and modifications on the indole ring can lead to compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of indole carboxamides can be achieved through various methods. One approach involves the palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion to produce 2-substituted 1H-indole-3-carboxamides . Another method includes the palladium-catalyzed heteroannulation of indole-1-carboxamides with60fullerene, leading to the formation of C60-fused indole derivatives . Additionally, chemoselective N-H or C-2 arylation of indole-2-carboxamides has been developed to synthesize indolo[1,2-a]quinoxalin-6-ones and 2,3'-spirobi[indolin]-2'-ones . A three-component interrupted Ugi reaction has also been reported for the synthesis of heteroarylogous 1H-indole-3-carboxamidines .
Molecular Structure Analysis
The molecular structure of indole carboxamides can be determined using techniques such as X-ray diffraction. For instance, the crystal structure of N-methyl-1H-indole-2-carboxamide has been described as consisting of an indole group with a N-methylcarboxamide group linked at the C2 position, and the molecular structure is essentially planar . Density functional theory (DFT) calculations can also be used for geometry optimization to understand the electronic structure of indole carboxamides .
Chemical Reactions Analysis
Indole carboxamides can undergo various chemical reactions. The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids is one such reaction, which allows for the formation of diverse products through selective C-C and C-C/C-N bond formation . The reactivity of indole carboxamides can be influenced by the presence of substituents on the indole ring, which can affect the outcome of reactions such as arylation or cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxamides are influenced by their molecular structure. Substituents on the indole ring can affect properties such as solubility, melting point, and biological activity. For example, structure-activity relationship studies have shown that certain substitutions on the indole ring enhance the CB1 allosteric modulating activity of 1H-indole-2-carboxamides . The inhibitory potency against the Na+/H+ exchanger is also affected by the position and nature of the substituents on the indole ring .
Scientific Research Applications
MAO-B Inhibition
1H-Indole-6-carboxamide derivatives have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a critical enzyme in the brain involved in neurodegenerative diseases. These compounds have been synthesized with high potency and selectivity, showing promise for therapeutic use in conditions where MAO-B is implicated (Tzvetkov et al., 2014).
Catalytic Applications
The 1H-Indole-6-carboxamide structure has been utilized in Rh(III)-catalyzed selective coupling processes. For instance, a selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrated the versatility of these compounds in mild and efficient reactions towards diverse product formation. This includes selective C-C and C-C/C-N bond formation, highlighting the potential of these structures in synthetic chemistry (Zheng et al., 2014).
Allosteric Modulation
Indole-2-carboxamides have shown activity as allosteric modulators of receptors. Specific derivatives have been synthesized, displaying a stimulatory effect on the CB(1) receptor, an important target in the treatment of various neurological disorders. The presence of the carboxamide functionality was crucial for this activity, with specific substitutions enhancing the stimulatory effect (Piscitelli et al., 2012).
X-ray Crystallographic Analysis
1H-Indole-6-carboxamide and its analogs have been subjects of X-ray crystallographic analysis to determine their structure, interactions, and potential applications. For instance, certain derivatives have been synthesized and characterized, revealing intricate intra-molecular interactions and molecular packing, which can be crucial for understanding their reactivity and potential in drug design (Al-Ostoot et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFFCRGGGXQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344172 | |
Record name | 1H-Indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-6-carboxamide | |
CAS RN |
1670-88-8 | |
Record name | 1H-Indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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